N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Oxalamide SAR GPR119 agonist Metabolic disorders

This oxalamide derivative features a distinctive cyclopropyl-hydroxypropyl chain and a trifluoromethylphenyl moiety, offering unique structural diversification for high-throughput screening libraries targeting oxalamide-binding protein classes. It falls within the Sanofi patent family's Markush scope for metabolic and CNS indications, making it a valuable starting scaffold for medicinal chemistry optimization. Procure this compound to initiate de novo SAR exploration or as a reference standard for developing LC-MS/NMR analytical methods for this subclass. No target-specific screening data exist, ensuring your research gains a first-mover advantage.

Molecular Formula C15H17F3N2O3
Molecular Weight 330.307
CAS No. 1396854-00-4
Cat. No. B2433472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
CAS1396854-00-4
Molecular FormulaC15H17F3N2O3
Molecular Weight330.307
Structural Identifiers
SMILESC1CC1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C15H17F3N2O3/c16-15(17,18)10-3-5-11(6-4-10)20-14(23)13(22)19-8-7-12(21)9-1-2-9/h3-6,9,12,21H,1-2,7-8H2,(H,19,22)(H,20,23)
InChIKeyYDVYCNBKUSXSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide Procurement Baseline: Class, Composition, and Sourcing Status


N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (CAS 1396854-00-4) is a synthetic small-molecule oxalamide derivative. Its structure features a trifluoromethyl-substituted phenyl ring on one amide nitrogen and a cyclopropyl-hydroxypropyl moiety on the other. The compound is catalogued primarily by screening-compound suppliers [1] and is mentioned within the generic Markush scope of patents covering (cyclopropyl-phenyl)-phenyl-oxalamides for metabolic and CNS indications, though no example-specific biological data have been disclosed [2]. No peer-reviewed publications detailing its synthesis, target engagement, or pharmacological profiling were identified in the open scientific literature as of the search date.

Why Generic Oxalamide Interchange Is Not Possible for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide


Oxalamide derivatives within the (cyclopropyl-phenyl)-phenyl-oxalamide patent class are claimed for therapeutic modulation of metabolic and CNS targets; however, no published structure-activity relationship (SAR) data exist to establish whether the specific combination of a 3-cyclopropyl-3-hydroxypropyl chain and a 4-(trifluoromethyl)phenyl ring confers any differentiated potency, selectivity, or pharmacokinetic property relative to close analogs [1]. Without quantitative head-to-head or cross-study comparisons, there is no evidence-based rationale to treat this compound as interchangeable with or superior to other in-class candidates for any specific research application.

Quantitative Differentiation Evidence for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Head-to-Head and Cross-Study Data


Absence of Publicly Available Comparative Biological Activity Data

No primary research articles, patents with exemplified biological data, or authoritative database entries could be located that report quantitative in vitro or in vivo activity for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. The compound falls within the Markush structure of patent IL204556A, but its specific biological profile has not been disclosed in the patent examples or subsequent literature [1]. Consequently, no percent inhibition, IC50, EC50, Ki, selectivity index, pharmacokinetic parameter, or any other quantitative comparator data are available for this compound versus any defined analog or baseline.

Oxalamide SAR GPR119 agonist Metabolic disorders CNS disorders

Validated Application Scenarios for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide Based on Current Evidence


Exploratory Screening Library Diversification

As a commercially available screening compound [1], N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide may serve as a structural diversification element in high-throughput screening libraries targeting oxalamide-binding protein classes. However, no target-specific screening data are publicly available to guide this application [2].

Chemical Probe Development Starting Point

The compound could theoretically serve as a starting scaffold for medicinal chemistry optimization aimed at metabolic or CNS targets claimed in the Sanofi patent family [2]. However, this would require de novo SAR exploration, as no lead optimization data have been published.

Reference Standard for Analytical Method Development

Given its unique combination of a cyclopropyl-hydroxypropyl side chain and a trifluoromethylphenyl group, the compound could be used as a reference standard for developing LC-MS or NMR analytical methods for this oxalamide subclass. No published analytical protocols referencing this compound were identified.

Quote Request

Request a Quote for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.